molecular formula C16H16O8 B1217156 Altersolanol A CAS No. 22268-16-2

Altersolanol A

Cat. No.: B1217156
CAS No.: 22268-16-2
M. Wt: 336.29 g/mol
InChI Key: VSMBLBOUQJNJIL-JJXSEGSLSA-N
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Biochemical Analysis

Biochemical Properties

Altersolanol A plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been identified as a kinase inhibitor, which means it can interfere with the activity of kinases, enzymes that are pivotal in cell signaling pathways . This compound interacts with Caspase-3 and Caspase-9, enzymes involved in the apoptotic pathway, leading to cell death through apoptosis . Additionally, it affects the expression of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in multiple cancer cell lines by activating Caspase-3 and Caspase-9 and decreasing the expression of anti-apoptotic proteins . This compound also influences cell signaling pathways, particularly those involved in cell survival and proliferation. Furthermore, it affects gene expression by modulating the transcription of genes associated with apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a kinase inhibitor, this compound binds to the active site of kinases, preventing their activity and thereby disrupting cell signaling pathways . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. This compound also induces changes in gene expression, particularly those genes involved in apoptosis and cell cycle regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent cytotoxic activity with minimal adverse effects . At higher doses, toxic effects have been observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by inhibiting key enzymes in cell signaling pathways, leading to changes in metabolite levels . This compound also influences the expression of genes involved in metabolism, further affecting metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation within different cellular compartments. This compound’s distribution is crucial for its cytotoxic activity, as it needs to reach specific cellular targets to exert its effects .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended targets, such as kinases and apoptotic proteins, to exert its cytotoxic effects .

Chemical Reactions Analysis

Types of Reactions: Altersolanol A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Properties

IUPAC Name

(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(20)15(16)22)12(19)8-6(11(10)18)3-5(24-2)4-7(8)17/h3-4,13-15,17,20-23H,1-2H3/t13-,14+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMBLBOUQJNJIL-JJXSEGSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891800, DTXSID701043575
Record name Altersolanol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22268-16-2, 116948-40-4
Record name Altersolanol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22268-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altersolanol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022268162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altersolanol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTERSOLANOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3LU23BE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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